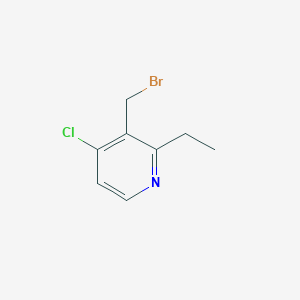
2-(Hydroxymethyl)-4-thiazolecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-4-thiazolecarbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitrile group (-CN) attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with hydroxymethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-4-thiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid (-COOH).
Reduction: The nitrile group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: 2-(Formyl)-1,3-thiazole-4-carbonitrile or 2-(Carboxy)-1,3-thiazole-4-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1,3-thiazole-4-amine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
2-(Hydroxymethyl)-4-thiazolecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-4-thiazolecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination with metal ions or other functional groups. These interactions can alter the conformation and function of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-1,3-thiazole-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
2-(Hydroxymethyl)-1,3-oxazole-4-carbonitrile: An oxazole analog with an oxygen atom in place of sulfur.
2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(Hydroxymethyl)-4-thiazolecarbonitrile is unique due to the combination of its functional groups and the specific positioning on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C5H4N2OS |
|---|---|
分子量 |
140.17 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2OS/c6-1-4-3-9-5(2-8)7-4/h3,8H,2H2 |
InChI 键 |
XLALZFONLWVPAF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)CO)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B8415995.png)




![1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-ethanol](/img/structure/B8416049.png)



![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-2-ylamide](/img/structure/B8416063.png)



